4-Bromobenzylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-Bromobenzylzinc bromide often involves the condensation of 4-bromobenzaldehyde with other reagents. For instance, the synthesis of (E)-4-((4-bromobenzylidene) amino)-N-(pyrimidin-2-yl) benzenesulfonamide from 4-bromobenzaldehyde and sulfadiazine involves condensation reactions and is characterized using various spectral methods including FTIR and UV–Vis. Computational methods such as DFT and molecular docking studies also play a critical role in analyzing these compounds (Sowrirajan et al., 2022).
Molecular Structure Analysis
The molecular structure of derivatives of this compound is frequently studied using X-ray crystallography. For example, the crystal and molecular structure of N-(4-bromobenzyl)isoquinolinium 4-dithiocarboxylate provides insight into the complex interactions and arrangements of atoms within such compounds (Matthews et al., 1973).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives often lead to the formation of highly functionalized structures. For example, the rhodium-catalyzed synthesis of 4-bromo-1,2-dihydroisoquinolines demonstrates the compound's utility in forming complex organic molecules (He et al., 2016).
Physical Properties Analysis
The physical properties of these compounds can vary widely depending on their structure and substituents. Thermogravimetric analysis, as well as studies on their melting points and solubility, are common methods of investigation. However, specific studies on this compound itself in this context are not directly mentioned in the literature.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with various reagents, are crucial for understanding the behavior of this compound derivatives in synthetic pathways. Studies often utilize spectroscopic methods like NMR and IR spectroscopy to elucidate these properties.
For more comprehensive and specific details, including direct analysis of this compound, accessing full research articles and reviews in specialized chemical databases is recommended. The listed references provide a starting point for further exploration of this compound's synthesis, structure, and properties within the scientific literature.
References
- (Sowrirajan et al., 2022): (E)-4-((4-Bromobenzylidene) Amino)-N-(Pyrimidin-2-yl) Benzenesulfonamide from 4-Bromobenzaldehyde and Sulfadiazine: Synthesis, Spectral, Computational, and Molecular Docking Studies.
- (Matthews et al., 1973): The crystal and molecular structure of N-(4-bromobenzyl)isoquinolinium 4-dithiocarboxylate.
- (He et al., 2016): Rhodium-Catalyzed Synthesis of 4-Bromo-1,2-dihydroisoquinolines: Access to Bromonium Ylides by the Intramolecular Reaction of a Benzyl Bromide and an α-Imino Carbene.
Scientific Research Applications
4-Nitrobenzyl bromide, a compound related to 4-Bromobenzylzinc bromide, has been used as a catalyst for the reduction of CO2 and as an initial substrate for electrosynthesis of 4-nitrophenylacetic acid, demonstrating its potential in catalytic processes and CO2 reduction (Mohammadzadeh et al., 2020).
In a study on the carcinogenicity of alkylating agents, various alkyl and aralkyl bromides, including compounds similar to this compound, were used to assess their potential as inducers of sarcoma (Dipple et al., 1981).
The synthesis of N,N-Dimethyl-4-nitrobenzylamine, an important intermediate for organic synthesis, was studied using 4-nitrobenzyl bromide, demonstrating the importance of these compounds in pharmaceutical and chemical fields (Wang Ling-ya, 2015).
4-Methoxybenzyl group, related to this compound, was studied for its use as a new protecting group in the synthesis of oligoribonucleotides, highlighting the role of such compounds in nucleic acid chemistry (Takaku et al., 1982).
A study on the synthesis of 2H-benzopyrano[3,2-c]quinolin-7(8H)-ones explored the use of 2-bromobenzyl bromide, a compound similar to this compound, in organic synthesis, indicating its application in the synthesis of complex organic molecules (Majumdar & Mukhopadhyay, 2003).
Safety and Hazards
4-Bromobenzylzinc bromide is classified as a flammable liquid (Category 2), eye irritant (Category 2A), and suspected carcinogen (Category 2) . It may cause respiratory irritation and drowsiness or dizziness . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Mechanism of Action
Target of Action
4-Bromobenzylzinc bromide is an organozinc reagent . It is primarily used as a reagent in the synthesis of aromatic compounds . The primary targets of this compound are therefore the reactant molecules in these synthesis reactions.
Mode of Action
The mode of action of this compound involves its reaction with other compounds during the synthesis of aromatic compounds . As an organozinc reagent, it can participate in various chemical reactions, including Negishi coupling and other cross-coupling reactions, contributing to the formation of carbon-carbon bonds.
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the particular synthesis reaction in which it is used. In general, it plays a role in the synthesis of aromatic compounds, contributing to the formation of new carbon-carbon bonds .
Result of Action
The result of the action of this compound is the formation of new aromatic compounds through the synthesis reactions in which it participates . The specific molecular and cellular effects would depend on the particular compounds being synthesized.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, it is sensitive to air . Therefore, it is typically handled and stored under specific conditions to maintain its stability and efficacy . It is soluble in organic solvents such as dimethylacetamide and benzene , and its reactions are usually carried out in these or similar solvents.
properties
IUPAC Name |
1-bromo-4-methanidylbenzene;bromozinc(1+) |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br.BrH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQDBIKHGQSYJU-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=C(C=C1)Br.[Zn+]Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2Zn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.